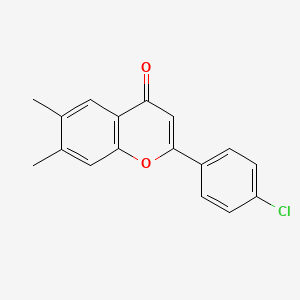
2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-6,7-dimetil-4H-croman-4-ona es un compuesto orgánico sintético que pertenece a la clase de derivados de croman-4-ona. Este compuesto se caracteriza por la presencia de un grupo 4-clorofenilo y dos grupos metilo unidos al núcleo de croman-4-ona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(4-Clorofenil)-6,7-dimetil-4H-croman-4-ona generalmente implica la condensación de 4-clorobenzaldehído con 6,7-dimetil-4H-croman-4-ona en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en presencia de un catalizador como piperidina o piridina, y el producto se purifica mediante recristalización o cromatografía en columna .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo sistemas automatizados para el control preciso de las condiciones de reacción. La recuperación de solventes y la gestión de residuos son aspectos críticos del proceso industrial para garantizar el cumplimiento ambiental .
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio, lo que da como resultado la formación de alcoholes o alcanos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Gas cloro en presencia de un catalizador.
Principales productos formados:
Oxidación: Ácidos carboxílicos y cetonas.
Reducción: Alcoholes y alcanos.
Sustitución: Derivados nitro, sulfo y halo.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se ha explorado su potencial como antiinflamatorio, anticancerígeno y antimicrobiano.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-6,7-dimetil-4H-croman-4-ona implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, modulando así las vías bioquímicas. En investigación del cáncer, se ha demostrado que induce la apoptosis en las células cancerosas al interrumpir las vías de señalización celular .
Compuestos similares:
- 2-(4-Bromofenil)-6,7-dimetil-4H-croman-4-ona
- 2-(4-Fluorofenil)-6,7-dimetil-4H-croman-4-ona
- 2-(4-Metilfenil)-6,7-dimetil-4H-croman-4-ona
Comparación: En comparación con sus análogos, 2-(4-Clorofenil)-6,7-dimetil-4H-croman-4-ona exhibe propiedades únicas debido a la presencia del átomo de cloro, que influye en su reactividad y actividad biológica. El átomo de cloro aumenta la lipofilicidad del compuesto, lo que podría mejorar su capacidad para atravesar las membranas celulares e interactuar con dianas intracelulares .
Comparación Con Compuestos Similares
- 2-(4-Bromophenyl)-6,7-dimethyl-4H-chromen-4-one
- 2-(4-Fluorophenyl)-6,7-dimethyl-4H-chromen-4-one
- 2-(4-Methylphenyl)-6,7-dimethyl-4H-chromen-4-one
Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
89112-91-4 |
|---|---|
Fórmula molecular |
C17H13ClO2 |
Peso molecular |
284.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-14-15(19)9-16(20-17(14)8-11(10)2)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |
Clave InChI |
ONBWYMPKZNJEFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)


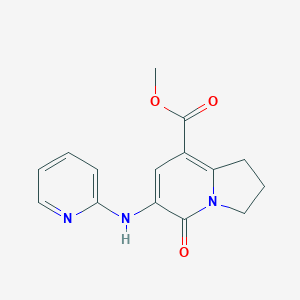
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
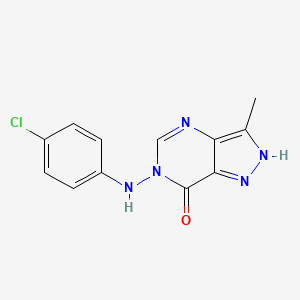
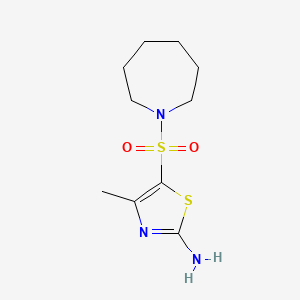
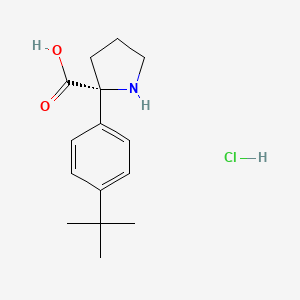
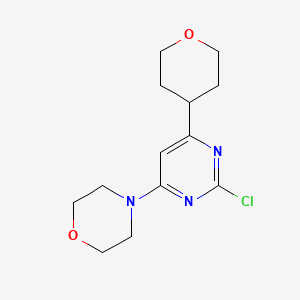
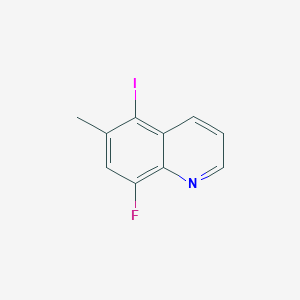
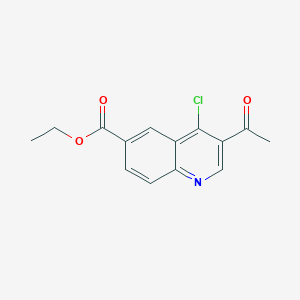
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
